molecular formula C8H17NOS B13200517 Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone

Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone

Cat. No.: B13200517
M. Wt: 175.29 g/mol
InChI Key: AGXUZUWKVFYSPT-UHFFFAOYSA-N
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Description

Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone is a unique organosulfur compound characterized by its cyclopropyl and imino functional groups. This compound is of interest due to its potential applications in various fields, including synthetic chemistry, pharmaceuticals, and materials science. Its unique structure imparts distinct chemical properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone typically involves the reaction of cyclopropylamine with 2-methylbutyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles like alkoxides or amines replace the imino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkoxides (RO-), amines (RNH2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Substituted sulfanones

Scientific Research Applications

Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the imino and sulfanone functionalities.

    2-Methylbutyl isothiocyanate: Contains the 2-methylbutyl group but differs in its functional groups.

    Sulfanone derivatives: Compounds with similar sulfur-containing functional groups but different substituents.

Uniqueness

Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone is unique due to its combination of cyclopropyl, imino, and sulfanone groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Biological Activity

Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone is a sulfanone compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₇NOS
  • Molecular Weight : 175.29 g/mol
  • CAS Number : 2060007-84-1

The compound features a cyclopropyl group and an imino group attached to a branched alkyl chain, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The imino group can facilitate hydrogen bonding, enhancing the compound's affinity for target sites.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
  • Receptor Interaction : It could interact with specific receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
  • Anticancer Potential : Similar compounds in the sulfanone class have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and proliferation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound.

Compound NameCAS NumberMolecular FormulaUnique Features
Cyclopropyl(imino)(3-methylbutyl)-lambda6-sulfanone2059949-41-4C₈H₁₇NOSContains a cyclopropyl group; potential for different biological interactions
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone2059942-22-0C₁₀H₂₁NOSIncreased steric hindrance may affect binding affinity
(3-bromophenyl)(imino)methyl-lambda6-sulfanone1789700-09-9C₉H₈BrNOSEnhanced electrophilic character due to bromophenyl group

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of sulfanones indicated that derivatives similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested that structural modifications could enhance activity against resistant strains.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that compounds within the sulfanone family could induce apoptosis through the activation of caspase pathways. This compound's structural attributes may allow it to selectively target cancerous cells while sparing normal cells.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

cyclopropyl-imino-(2-methylbutyl)-oxo-λ6-sulfane

InChI

InChI=1S/C8H17NOS/c1-3-7(2)6-11(9,10)8-4-5-8/h7-9H,3-6H2,1-2H3

InChI Key

AGXUZUWKVFYSPT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CS(=N)(=O)C1CC1

Origin of Product

United States

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